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Cat. No.: B12385115 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sdh-IN-10 is a potent succinate dehydrogenase inhibitor (SDHI) belonging to the quinolin-

2(1H)-one class of fungicides. Succinate dehydrogenase (SDH), also known as Complex II, is a

critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA)

cycle. By inhibiting SDH, Sdh-IN-10 disrupts cellular respiration and energy production in fungi,

leading to growth inhibition and cell death. This document provides detailed application notes

and protocols for the use of Sdh-IN-10 in fungal cell culture for research and drug development

purposes.

Mechanism of Action
Sdh-IN-10 targets the ubiquinone-binding (Qp) site of the SDH enzyme complex. This inhibition

blocks the transfer of electrons from succinate to ubiquinone, thereby halting the TCA cycle and

oxidative phosphorylation. The disruption of these fundamental metabolic pathways makes

SDHIs effective antifungal agents.

Quantitative Data
The following tables summarize the available quantitative data for Sdh-IN-10 and provide a

comparative overview of other common SDHI fungicides.
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Table 1: In Vitro Activity of Sdh-IN-10

Fungal Species Assay Type Value Unit

Rhizoctonia solani IC50 (SDH Inhibition) 0.12 µM

Rhizoctonia solani
EC50 (Antifungal

Activity)
0.002 µg/mL

Phakopsora

pachyrhizi

EC50 (Antifungal

Activity)
- -

Data for P. pachyrhizi is noted as active, but a specific EC50 value is not publicly available.

Table 2: Comparative In Vitro Activity of Selected SDHI Fungicides

Compound Fungal Species
IC50 (SDH
Inhibition) (µM)

EC50 (Antifungal
Activity) (µg/mL)

Boscalid
Sclerotinia

sclerotiorum
3.51 0.51

Fluxapyroxad
Sclerotinia

sclerotiorum
- 0.19

Carboxin Candida albicans - -

Thifluzamide Rhizoctonia solani - 0.0682

These values are provided for comparative purposes and were obtained from various literature

sources. Direct comparison may not be appropriate due to differing experimental conditions.

Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2

guidelines for filamentous fungi.
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Materials:

Sdh-IN-10

Dimethyl sulfoxide (DMSO)

Fungal isolate of interest

Sabouraud Dextrose Broth (SDB) or Potato Dextrose Broth (PDB)

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

Sterile 96-well flat-bottom microtiter plates

Spectrophotometer or plate reader (optional)

Sterile saline (0.85%)

Hemocytometer or spectrophotometer for inoculum standardization

Procedure:

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of Sdh-IN-10 in DMSO.

Further dilute this stock solution in RPMI-1640 medium to create a working stock at 100

times the highest final concentration to be tested.

Inoculum Preparation:

Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at the

optimal temperature until sporulation is observed.

Harvest spores by flooding the plate with sterile saline and gently scraping the surface

with a sterile loop.

Filter the suspension through sterile gauze to remove hyphal fragments.

Adjust the spore suspension to a concentration of 1-5 x 10^6 spores/mL using a

hemocytometer.
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Dilute the standardized spore suspension 1:50 in RPMI-1640 medium to obtain a final

inoculum concentration of 2-10 x 10^4 spores/mL.

Microtiter Plate Setup:

In a 96-well plate, perform serial two-fold dilutions of the Sdh-IN-10 working stock in

RPMI-1640 medium to achieve a range of desired concentrations. The final volume in

each well should be 100 µL.

Add 100 µL of the prepared fungal inoculum to each well containing the diluted Sdh-IN-10.

Include a positive control well (inoculum without inhibitor) and a negative control well

(medium only).

Incubation: Incubate the plates at the optimal temperature for the fungal species (typically

25-37°C) for 48-72 hours, or until sufficient growth is observed in the positive control well.

MIC Determination: The MIC is the lowest concentration of Sdh-IN-10 that causes a

significant inhibition of visible growth (typically ≥50% or ≥90% reduction) compared to the

positive control.[1] This can be assessed visually or by measuring the optical density at 600

nm.[2]

Protocol 2: Radial Growth Inhibition Assay on Solid
Medium
This method is suitable for assessing the effect of Sdh-IN-10 on the mycelial growth of

filamentous fungi.

Materials:

Sdh-IN-10

DMSO

Fungal isolate of interest

Potato Dextrose Agar (PDA) or other suitable solid medium
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Sterile petri dishes (90 mm)

Sterile cork borer (5 mm diameter)

Incubator

Procedure:

Media Preparation:

Prepare PDA according to the manufacturer's instructions and autoclave.

Cool the molten agar to approximately 45-50°C.

Prepare stock solutions of Sdh-IN-10 in DMSO. Add the appropriate volume of the stock

solution to the molten agar to achieve the desired final concentrations. Ensure the final

DMSO concentration does not exceed 1% (v/v) and include a DMSO-only control.

Pour the amended agar into sterile petri dishes and allow them to solidify.

Inoculation:

From the margin of an actively growing fungal colony on a non-amended agar plate, take

a 5 mm mycelial plug using a sterile cork borer.

Place the mycelial plug, mycelium-side down, in the center of each Sdh-IN-10-amended

and control plate.

Incubation: Incubate the plates at the optimal temperature for the fungal species.

Data Collection and Analysis:

Measure the diameter of the fungal colony in two perpendicular directions at regular

intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the

dish.

Calculate the percentage of inhibition of radial growth (PIRG) using the following formula:

PIRG (%) = [(C - T) / C] x 100 Where: C = Average diameter of the fungal colony in the
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control plate. T = Average diameter of the fungal colony in the treated plate.[3]

Protocol 3: Succinate Dehydrogenase (SDH) Activity
Assay
This protocol provides a method to measure the enzymatic activity of SDH in fungal cell

extracts. Commercial kits are also available for this purpose.[4]

Materials:

Fungal mycelium

Ice-cold extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM

EDTA and protease inhibitors)

Sdh-IN-10

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

Succinate (substrate)

DCIP (2,6-dichlorophenolindophenol) (electron acceptor)

Phenazine methosulfate (PMS) (electron carrier)

Spectrophotometer

Procedure:

Enzyme Extraction:

Harvest fungal mycelium from liquid culture by filtration.

Homogenize the mycelium in ice-cold extraction buffer using a bead beater or mortar and

pestle.

Centrifuge the homogenate at a low speed to remove cell debris. The supernatant

contains the crude enzyme extract.
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Enzyme Assay:

In a cuvette, combine the assay buffer, DCIP, and PMS.

Add the fungal enzyme extract and incubate for a few minutes.

To test the inhibitory effect of Sdh-IN-10, pre-incubate the enzyme extract with the desired

concentration of the inhibitor before adding the substrate.

Initiate the reaction by adding succinate.

Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over

time.

Data Analysis:

Calculate the rate of the reaction (change in absorbance per minute).

Determine the specific activity of SDH (units per mg of protein). One unit is typically

defined as the amount of enzyme that reduces 1 µmol of DCIP per minute.

Calculate the percentage of inhibition by Sdh-IN-10 compared to the untreated control.
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Caption: Mechanism of action of Sdh-IN-10 on the Succinate Dehydrogenase complex.
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Experimental Workflow for Sdh-IN-10 Antifungal Testing
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Caption: General workflow for evaluating the antifungal properties of Sdh-IN-10.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8960509/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8960509/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8960509/
https://www.benchchem.com/product/b12385115#how-to-use-sdh-in-10-in-fungal-cell-culture
https://www.benchchem.com/product/b12385115#how-to-use-sdh-in-10-in-fungal-cell-culture
https://www.benchchem.com/product/b12385115#how-to-use-sdh-in-10-in-fungal-cell-culture
https://www.benchchem.com/product/b12385115#how-to-use-sdh-in-10-in-fungal-cell-culture
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12385115?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

